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Compound of Interest

Compound Name: 3-Amino-1-phenylpropan-1-ol

Cat. No.: B018842 Get Quote

<-3> A-amino-1-phenylpropan-1-ol, a chiral amino alcohol, holds significance as a versatile

building block in the synthesis of various pharmaceutical compounds, including notable drugs

like Fluoxetine, Nisoxetine, and Tomoxetine.[1] Its structural motif, featuring a phenyl ring, a

hydroxyl group, and an amino group, imparts specific stereochemical and electronic properties

that are crucial for its biological activity and synthetic utility. A comprehensive understanding of

its three-dimensional structure, conformational flexibility, and electronic landscape is paramount

for optimizing its applications in drug design and development.

This technical guide provides an in-depth exploration of 3-Amino-1-phenylpropan-1-ol
through the lens of theoretical and computational chemistry. We will delve into advanced

computational methodologies to elucidate the molecule's intrinsic properties, offering insights

that are often challenging to obtain through experimental techniques alone. This guide is

intended for researchers, scientists, and drug development professionals who seek to leverage

computational tools to accelerate their research and development endeavors.

Section 1: Molecular Properties and Significance
3-Amino-1-phenylpropan-1-ol, with the chemical formula C9H13NO, possesses a molecular

weight of 151.21 g/mol .[2] Key structural features include a rotatable bond count of three, two

hydrogen bond donors (the amino and hydroxyl groups), and two hydrogen bond acceptors

(the nitrogen and oxygen atoms).[3] These characteristics suggest a molecule with

considerable conformational flexibility and the capacity for significant intermolecular

interactions, particularly hydrogen bonding.
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Property Value Source

Molecular Formula C9H13NO [2]

Molecular Weight 151.21 g/mol [2]

IUPAC Name 3-amino-1-phenylpropan-1-ol [2]

CAS Number 5053-63-4 [3]

Topological Polar Surface Area 46.2 Å² [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 3 [3]

The presence of both an amino and a hydroxyl group makes 3-Amino-1-phenylpropan-1-ol a
valuable chiral building block. Its enantiomers are crucial precursors in the synthesis of several

key pharmaceuticals. For instance, specific stereoisomers are utilized in the production of the

antidepressant fluoxetine.[1][4] The ability to selectively synthesize and utilize a particular

enantiomer is often critical for therapeutic efficacy and minimizing side effects.

Section 2: Theoretical Framework and
Computational Methodologies
To thoroughly investigate the properties of 3-Amino-1-phenylpropan-1-ol, a multi-faceted

computational approach is employed, integrating various levels of theory to capture different

aspects of its behavior.

Density Functional Theory (DFT)
DFT has become a cornerstone of computational chemistry for studying the electronic structure

of molecules.[5][6] It offers a favorable balance between computational cost and accuracy,

making it well-suited for investigating the geometries, energies, and electronic properties of

molecules the size of 3-Amino-1-phenylpropan-1-ol.
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Recent studies have demonstrated the utility of DFT in elucidating reaction mechanisms and

chemoselectivity in reactions involving amino alcohols.[5][7] For example, DFT calculations

have been successfully used to understand the origins of selective O- or N-arylation of amino

alcohols catalyzed by nickel complexes, revealing that the reductive elimination step is rate-

and chemoselectivity-determining.[5] Similarly, DFT has been employed to investigate the

mechanism of N-alkylation of amino derivatives with primary alcohols catalyzed by copper(II)

acetate.[8]

Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer

a dynamic perspective, simulating the movement of atoms and molecules over time.[9] This

approach is invaluable for exploring the conformational landscape of flexible molecules like 3-
Amino-1-phenylpropan-1-ol and for studying its behavior in solution.

MD simulations have proven to be a powerful tool in drug discovery for tasks such as

identifying cryptic binding sites, enhancing virtual screening, and predicting small-molecule

binding energies.[9][10] Furthermore, MD simulations can be used to predict the aggregation

propensity of small organic molecules in aqueous solution, a critical consideration in drug

development.[11][12]

Section 3: Computational Workflow and Analysis
A systematic computational workflow is essential for a comprehensive theoretical study of 3-
Amino-1-phenylpropan-1-ol.

Caption: A generic pharmacophore model highlighting key features.

Virtual Screening and Docking
Molecular docking is a computational technique used to predict the binding orientation and

affinity of a small molecule to a target protein. [10]The optimized 3D structure of 3-Amino-1-
phenylpropan-1-ol can be used as a query molecule in virtual screening campaigns to identify

other potential ligands from large compound libraries.

Docking Workflow:
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Prepare Protein Structure: Obtain the 3D structure of the target receptor (e.g., from the

Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning charges, and

defining the binding site.

Prepare Ligand Structure: Use the computationally derived low-energy conformer of 3-
Amino-1-phenylpropan-1-ol.

Perform Docking: Use a docking program to place the ligand into the protein's binding site

and score the different poses based on a scoring function.

Analyze Results: Analyze the top-scoring poses to understand the key interactions (e.g.,

hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion
Theoretical and computational studies provide a powerful and indispensable framework for

understanding the intricate properties of 3-Amino-1-phenylpropan-1-ol. From elucidating its

conformational preferences and electronic structure to predicting its spectroscopic signatures

and behavior in solution, these methods offer a level of detail that complements and extends

experimental findings. The insights gained from such studies are not merely academic; they

have profound practical implications for the rational design of novel therapeutics and the

optimization of synthetic pathways. As computational power continues to grow and theoretical

models become more sophisticated, the role of in silico investigations in drug discovery and

materials science is set to expand even further, with molecules like 3-Amino-1-phenylpropan-
1-ol serving as prime examples of how this synergy can drive innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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